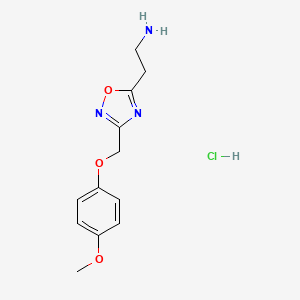
2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
Descripción general
Descripción
2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of oxadiazoles and has been studied extensively for its biological and pharmacological properties.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Activity
Research indicates that derivatives of 1,3,4-oxadiazole, which share a structural similarity with 2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride, have been designed and synthesized for their potent antimicrobial and antitumor activities. These compounds have shown higher inhibitory activity against gram-negative bacteria compared to gram-positive bacteria and have demonstrated significant antiproliferative effects against human tumor cell lines such as A549 lung and MCF7 breast cancer cell lines, suggesting their potential as promising chemotherapeutic agents (Kaya et al., 2017).
Nematocidal Activity
A study on novel 1,2,4-oxadiazole derivatives has shown that they possess promising nematocidal activities, particularly against Bursaphelenchus xylophilus. Some compounds demonstrated higher mortality rates than the commercial seed coating agent Tioxazafen, indicating their potential as effective nematicides (Liu et al., 2022).
Anticancer Evaluation
The synthesis of 1,2,4-oxadiazole derivatives has been explored for their anticancer activity against various human cancer cell lines including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). These compounds have shown good to moderate activity, highlighting their potential in anticancer drug development (Yakantham et al., 2019).
Energetic Material Precursor
The compound 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, related to the target chemical, has been synthesized and characterized as an energetic material precursor. Its orthorhombic crystal structure and significant impact and friction sensitivities suggest its utility in the development of insensitive energetic materials (Zhu et al., 2021).
Propiedades
IUPAC Name |
2-[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c1-16-9-2-4-10(5-3-9)17-8-11-14-12(6-7-13)18-15-11;/h2-5H,6-8,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSGRRORADPAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



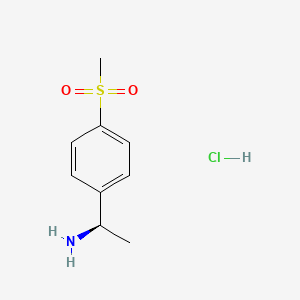
![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1459135.png)
![[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1459137.png)
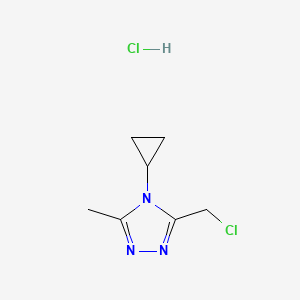
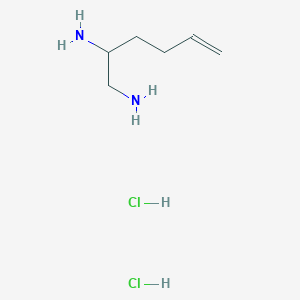
![[3-(4-Methylphenyl)phenyl]methanamine hydrochloride](/img/structure/B1459140.png)
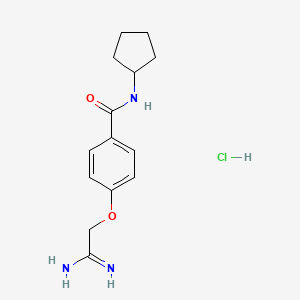
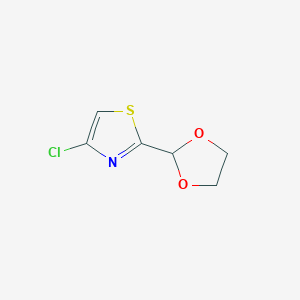
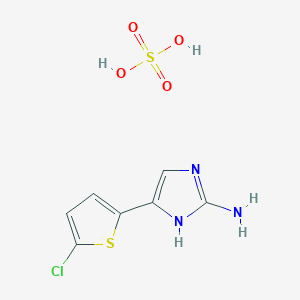
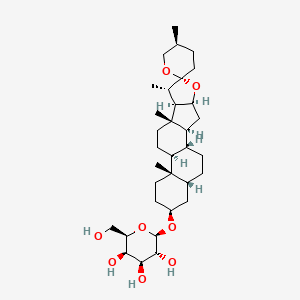

![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1459150.png)
![octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride](/img/structure/B1459152.png)
